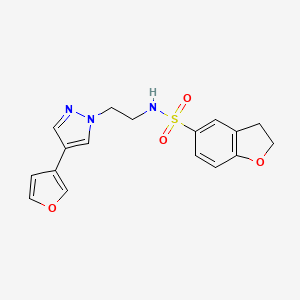

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms .

Synthesis Analysis

The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed. A vast variety of catalysts was used for these transformations . A new catalyst-free, one-pot synthesis of polysubstituted furans has been reported .

Molecular Structure Analysis

Furans are five-membered aromatic heterocycles containing one oxygen atom. The aromaticity of furan is modest relative to that for benzene and related heterocycles thiophene and pyrrole .

Chemical Reactions Analysis

Furan derivatives have a pronounced tendency to lose their aromaticity. For example, even nitration with the mild reagent acetyl nitrate leads to a 2,5-addition product . The reactions of sulfur ylides and alkynes were also applied in the synthesis of furan derivatives .

Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .

Scientific Research Applications

Structural Analysis and Supramolecular Assembly

A study by Asiri et al. (2012) focused on the structural analysis of a similar sulfonamide compound, revealing significant twists within the molecule. The dihedral angles between the pyrazole ring and the furan and benzene rings indicate a notable structural distinction. The interactions involving hydrogen bonding form a supramolecular chain and layers, showcasing the compound's potential for forming intricate molecular assemblies (Asiri, Faidallah, Alamry, Ng, & Tiekink, 2012).

Biological Activities and Applications

Carbonic Anhydrase Inhibition

Büyükkıdan et al. (2017) explored the inhibition of carbonic anhydrase isozymes I and II by pyrazole-based sulfonamide metal complexes. These complexes exhibited significant inhibitory activity, suggesting potential applications in treating conditions related to carbonic anhydrase activity (Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, & Mert, 2017).

Antibacterial and Antiurease Activities

Sokmen et al. (2014) reported on the synthesis of triazole derivatives with furan components, which showed promising antibacterial, antiurease, and antioxidant activities. This indicates the compound's versatility in addressing multiple biological targets (Sokmen, Gumrukcuoglu, Uğraş, Sahin, Sagkal, & Uğraş, 2014).

Chemical Synthesis and Modification

Research by Kelly, Kerrigan, and Walsh (2008) introduced methods to prepare substituted furans, demonstrating the compound's utility in chemical synthesis. The study provides insights into novel synthetic routes and mechanisms, highlighting its significance in developing new chemical entities (Kelly, Kerrigan, & Walsh, 2008).

Corrosion Inhibition

Sappani and Karthikeyan (2014) investigated sulfonamide derivatives as corrosion inhibitors for mild steel, revealing that these compounds can significantly reduce corrosion rates. This application suggests the compound's potential utility in industrial settings, particularly in metal preservation (Sappani & Karthikeyan, 2014).

Safety and Hazards

Future Directions

Mechanism of Action

Target of action

Furan derivatives have been found to have a wide range of biological activities and can interact with various targets or receptors in the body . They can act as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .

Mode of action

Furan derivatives generally interact with their targets through various mechanisms depending on the specific functional groups present in the molecule .

Biochemical pathways

Furan derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Furan derivatives are generally known to improve the pharmacokinetic characteristics of lead molecules and are used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of action

Furan derivatives can have a wide range of effects due to their diverse biological activities .

Action environment

Like all chemical compounds, its action and stability can be influenced by factors such as temperature, ph, and the presence of other compounds .

Properties

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c21-25(22,16-1-2-17-13(9-16)4-8-24-17)19-5-6-20-11-15(10-18-20)14-3-7-23-12-14/h1-3,7,9-12,19H,4-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBYEJJPYXXRSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=C(C=N3)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-Dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B2716832.png)

![N-(3-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2716850.png)

![ethyl 3-[({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}sulfonyl)amino]benzenecarboxylate](/img/structure/B2716854.png)